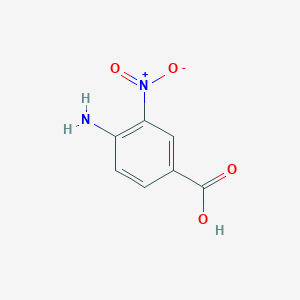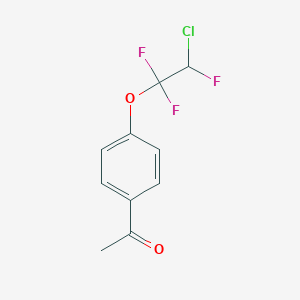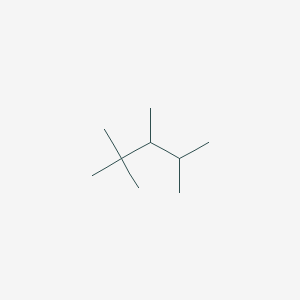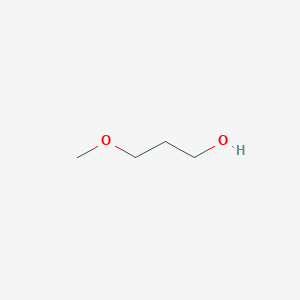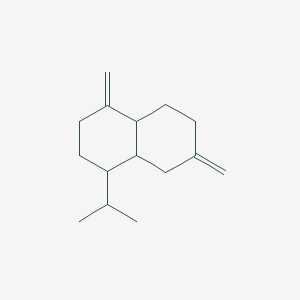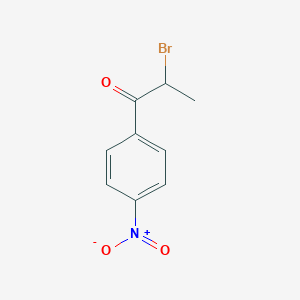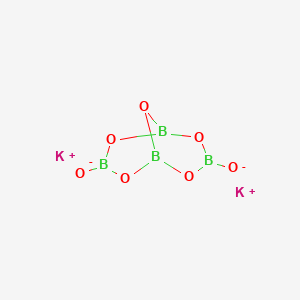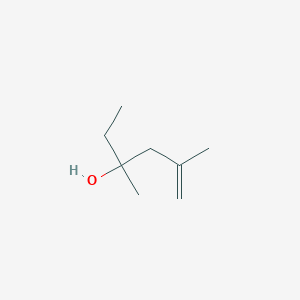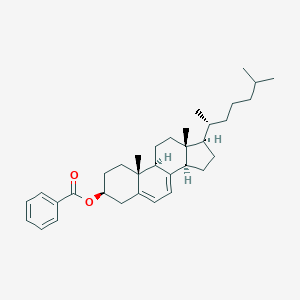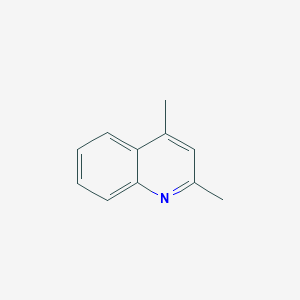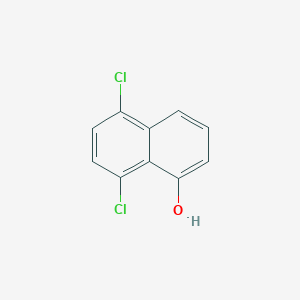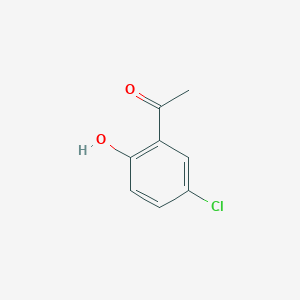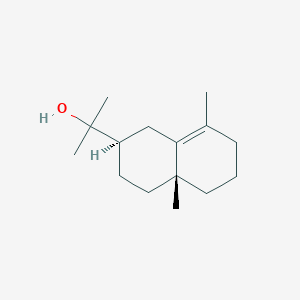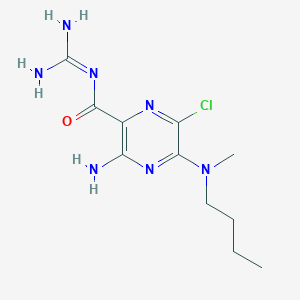
5-(N-Butyl-N-methyl)amiloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-Butyl-N-methyl)amiloride is a selective inhibitor of Na+/H+ exchanger (NHE) isoform 1. NHE1 is a transmembrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. The inhibition of NHE1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several applications in scientific research.
Mecanismo De Acción
5-(N-Butyl-N-methyl)amiloride selectively inhibits 5-(N-Butyl-N-methyl)amiloride1 by binding to a specific site on the protein. This prevents the exchange of Na+ and H+, leading to a decrease in intracellular pH. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been found to have several downstream effects, including the regulation of cell volume, cytoskeletal organization, and cell migration.
Efectos Bioquímicos Y Fisiológicos
In addition to its role in cancer research, 5-(N-Butyl-N-methyl)amiloride has also been studied for its effects on other physiological processes. It has been found to be involved in the regulation of renal function, cardiovascular function, and neuronal activity. The inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce blood pressure, improve cardiac function, and protect against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(N-Butyl-N-methyl)amiloride in scientific research is its selectivity for 5-(N-Butyl-N-methyl)amiloride1. This allows researchers to specifically target this isoform without affecting other Na+/H+ exchangers. However, the use of 5-(N-Butyl-N-methyl)amiloride is limited by its low solubility in aqueous solutions, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research involving 5-(N-Butyl-N-methyl)amiloride. One area of interest is the development of more potent and selective 5-(N-Butyl-N-methyl)amiloride1 inhibitors for use in cancer therapy. Another area of research is the study of the role of 5-(N-Butyl-N-methyl)amiloride1 in other physiological processes, such as inflammation and immune function. Additionally, the use of 5-(N-Butyl-N-methyl)amiloride in combination with other drugs or therapies is an area of potential interest.
Métodos De Síntesis
5-(N-Butyl-N-methyl)amiloride can be synthesized using a multi-step process that involves the reaction of 5-amino-2,4-dimethyl-1H-pyrimidine with butyl bromide and methyl iodide to form 5-(N-Butyl-N-methyl)amino-2,4-dimethyl-1H-pyrimidine. The intermediate compound is then reacted with 4-chlorobenzyl chloride to yield 5-(N-Butyl-N-methyl)amiloride.
Aplicaciones Científicas De Investigación
5-(N-Butyl-N-methyl)amiloride has been widely used in scientific research to study the role of 5-(N-Butyl-N-methyl)amiloride1 in various physiological processes. It has been found to be particularly useful in the study of cancer, where 5-(N-Butyl-N-methyl)amiloride1 is overexpressed and contributes to the acidification of the tumor microenvironment. Inhibition of 5-(N-Butyl-N-methyl)amiloride1 by 5-(N-Butyl-N-methyl)amiloride has been shown to reduce tumor growth and improve the efficacy of chemotherapy.
Propiedades
Número CAS |
1154-79-6 |
|---|---|
Nombre del producto |
5-(N-Butyl-N-methyl)amiloride |
Fórmula molecular |
C11H18ClN7O |
Peso molecular |
299.76 g/mol |
Nombre IUPAC |
3-amino-5-[butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-3-4-5-19(2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |
Clave InChI |
YKQMBHZIHIJMBG-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canónico |
CCCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Otros números CAS |
1154-79-6 |
Sinónimos |
5-(N-butyl-N-methyl)amiloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



